Thrombin (B 147-158) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thrombin (B 147-158) (human) is a dodecapeptide corresponding to amino acids 147-158 of the B-chain of human thrombin. This peptide sequence is known for its role in inhibiting thrombin binding to thrombomodulin, a crucial interaction in the regulation of blood coagulation . The molecular formula of this compound is C54H84N16O18, and it has a molecular weight of approximately 1245.36 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thrombin (B 147-158) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods: In industrial settings, the production of thrombin (B 147-158) (human) can be scaled up using automated peptide synthesizers. These machines facilitate the efficient and reproducible synthesis of peptides by automating the repetitive steps of SPPS. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Thrombin (B 147-158) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed to introduce specific substitutions.
Major Products Formed: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using mass spectrometry and HPLC .
Scientific Research Applications
Thrombin (B 147-158) (human) has several applications in scientific research:
Chemistry: It is used as a model peptide to study peptide synthesis, purification, and characterization techniques.
Biology: The peptide is employed in studies investigating the interaction between thrombin and thrombomodulin, providing insights into the regulation of blood coagulation.
Medicine: Thrombin (B 147-158) (human) is used in the development of anticoagulant therapies and in the study of thrombin inhibitors.
Industry: The peptide is utilized in the production of diagnostic reagents and in the quality control of thrombin-related products
Mechanism of Action
Thrombin (B 147-158) (human) exerts its effects by inhibiting the binding of thrombin to thrombomodulin. This inhibition disrupts the activation of protein C, a key anticoagulant pathway, thereby modulating the coagulation cascade. The peptide interacts with specific sites on thrombin and thrombomodulin, preventing their interaction and subsequent downstream signaling .
Comparison with Similar Compounds
Thrombin (B 144-155) (human): Another peptide derived from the B-chain of human thrombin, involved in similar regulatory mechanisms.
Thrombin (B 149-160) (human): A peptide with a slightly different sequence, also studied for its role in coagulation.
Uniqueness: Thrombin (B 147-158) (human) is unique due to its specific sequence and its ability to inhibit thrombin binding to thrombomodulin with high affinity. This specificity makes it a valuable tool in studying the regulation of blood coagulation and in the development of targeted anticoagulant therapies .
Properties
IUPAC Name |
2-[[1-[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84N16O18/c1-25(2)43(51(84)61-23-40(76)63-32(13-8-9-17-55)46(79)60-22-41(77)64-33(15-16-38(56)74)53(86)70-18-10-14-37(70)49(82)67-36(24-71)54(87)88)68-48(81)35(20-39(57)75)65-45(78)26(3)62-52(85)44(28(5)73)69-47(80)34(66-50(83)42(58)27(4)72)19-29-21-59-31-12-7-6-11-30(29)31/h6-7,11-12,21,25-28,32-37,42-44,59,71-73H,8-10,13-20,22-24,55,58H2,1-5H3,(H2,56,74)(H2,57,75)(H,60,79)(H,61,84)(H,62,85)(H,63,76)(H,64,77)(H,65,78)(H,66,83)(H,67,82)(H,68,81)(H,69,80)(H,87,88) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCXQMYPWXSLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84N16O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1245.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.